![molecular formula C9H5F3N2O2 B1397861 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1018828-72-2](/img/structure/B1397861.png)
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
“8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1018828-72-2. It has a molecular weight of 230.15 . The IUPAC name for this compound is 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for “8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is 1S/C9H5F3N2O2/c10-9(11,12)5-2-1-3-14-4-6(8(15)16)13-7(5)14/h1-4H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D visualization .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point is 232-234°C (decomposition) .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid”, focusing on unique applications:
Development of Covalent Inhibitors
This compound has been utilized as a core backbone in the development of novel KRAS G12C inhibitors, which are crucial in the treatment of certain types of cancers. The use of imidazo[1,2-a]pyridine as a scaffold has shown potential for the discovery of covalent anticancer agents .
Antitubercular Agent
Imidazo[1,2-a]pyridine derivatives have been explored for their efficacy against tuberculosis (TB). Certain derivatives have shown significant potency against both extracellular and intracellular Mycobacterium tuberculosis, indicating their potential as antitubercular agents .
Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. It is also useful in material science because of its structural character .
Anti-tubercular Activity
Compounds synthesized with imidazo[1,2-a]pyridine have been evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain, showing potent activity compared to other compounds .
Pesticide Properties
Although not directly related to the exact compound , closely related derivatives have been studied for their pesticide properties, including approvals, environmental fate, eco-toxicity, and human health issues .
Safety and Hazards
The compound is classified under the GHS07 category. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridines have been utilized in the development of covalent inhibitors, indicating potential for targeted interactions with specific proteins or enzymes .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, a process that modifies their chemical structure, has been achieved through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .
Result of Action
Imidazo[1,2-a]pyridines have been noted for their potential in the development of covalent inhibitors , which can have significant impacts at the molecular and cellular level.
Action Environment
It’s worth noting that the compound is recommended to be stored in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
properties
IUPAC Name |
8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-2-1-3-14-4-6(8(15)16)13-7(5)14/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXSLIVFFDRFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732037 | |
Record name | 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
CAS RN |
1018828-72-2 | |
Record name | 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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